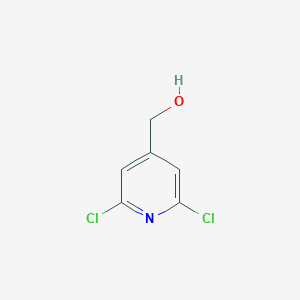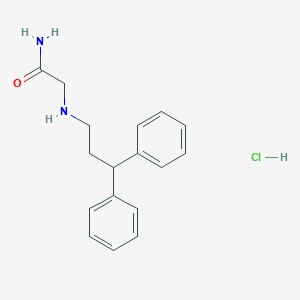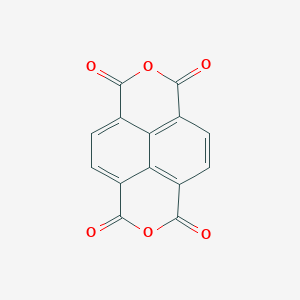
1,4,5,8-萘四甲酸二酐
描述
1,4,5,8-Naphthalenetetracarboxylic dianhydride is an organic compound related to naphthalene. It is a tetrafunctional monomer that can be used as an electron-transporting material in organic electronics. This compound is known for its high electron affinity and stability, making it a valuable material in various scientific and industrial applications .
科学研究应用
1,4,5,8-Naphthalenetetracarboxylic dianhydride has a wide range of scientific research applications, including:
Organic Electronics: Used as an electron-transporting material in organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors.
Energy Storage: Employed as an anode material in lithium-ion batteries due to its high theoretical specific capacity and stability.
Dye-Sensitized Solar Cells (DSSCs): Utilized as an electron-accepting material to enhance the photovoltaic performance of DSSCs.
Fuel Cells: Used in the fabrication of fuel cells and thin-film transistors.
作用机制
Target of Action
NTCDA is a tetrafunctional monomer that is primarily used as an electron-transporting material in organic electronics . It is commonly used as a building block or precursor for the synthesis of organic semiconducting materials . These materials can be employed in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors .
Mode of Action
NTCDA interacts with its targets by serving as an electron-accepting material . It can also be utilized as an anchoring unit in studies on dye-sensitized solar cells (DSSCs) for enhancing the photovoltaic performance of the device . In a study, NTCDA was grafted to nickel phthalocyanine (TNTCDA-NiPc) and used as an anode material for lithium-ion batteries . This resulted in improved dispersibility, conductivity, and dissolution stability, which are conducive to enhancing the performance of batteries .
Biochemical Pathways
It is known that ntcda plays a significant role in the electron transport chain in organic electronic devices . It is also involved in the photovoltaic process in DSSCs .
Pharmacokinetics
It is soluble in dichloromethane , which could potentially influence its bioavailability in certain applications.
Result of Action
The molecular and cellular effects of NTCDA’s action primarily involve the enhancement of electron transport in organic electronic devices . For instance, when NTCDA was grafted to nickel phthalocyanine and used as an anode material for lithium-ion batteries, the initial discharge capacity of the TNTCDA-NiPc electrode was much higher than that of the NTCDA electrode . After several cycles, the discharge capacity of the TNTCDA-NiPc electrode increased, indicating better electrochemical performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NTCDA. For instance, the solubility of NTCDA in electrolytes can affect its performance in lithium-ion batteries . Improving the solubility, conductivity, and active site utilization of NTCDA can enhance the performance of batteries . .
生化分析
Biochemical Properties
1,4,5,8-Naphthalenetetracarboxylic dianhydride is a tetrafunctional monomer that can be used as an electron transporting material in organic electronics . It is aromatic, stable, planar, and highly symmetric with unusual electrical properties
Cellular Effects
It is known that the compound can be used in the fabrication of a variety of devices such as fuel cells, thin film transistors (OTFTs), lithium ion batteries, and organic photovoltaics (OPV) . This suggests that it may have effects on cellular processes related to energy production and storage.
Molecular Mechanism
It is known to be an n-channel organic semiconductor , suggesting that it may interact with biomolecules in a way that influences electron transport
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of nickel phthalocyanine (TNTCDA-NiPc) as an anode material for lithium ion batteries . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Naphthalenetetracarboxylic dianhydride is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate can then be oxidized to form the tetracarboxylic acid .
Industrial Production Methods
In industrial settings, the preparation of 1,4,5,8-naphthalenetetracarboxylic dianhydride involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
化学反应分析
Types of Reactions
1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Chromic acid and chlorine are commonly used oxidants.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride, such as naphthalenediimides, which have significant applications in organic electronics .
相似化合物的比较
Similar Compounds
3,4,9,10-Perylenetetracarboxylic 3,49,10-dianhydride: Another compound with similar electron-transporting properties.
Pyromellitic dianhydride: Used in similar applications but with different structural properties.
1,8-Naphthalic anhydride: Shares some chemical properties but differs in its applications.
Uniqueness
1,4,5,8-Naphthalenetetracarboxylic dianhydride is unique due to its high electron affinity, stability, and versatility in various applications. Its ability to form stable derivatives and its high theoretical specific capacity make it a preferred choice in many scientific and industrial applications .
属性
IUPAC Name |
6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVNOVQHSGMMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052554 | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-30-1 | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalenetetracarboxylic dianhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8:4,5-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56XQD1V6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





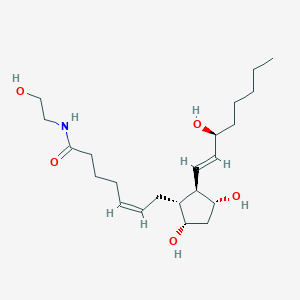

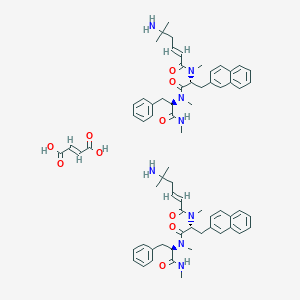

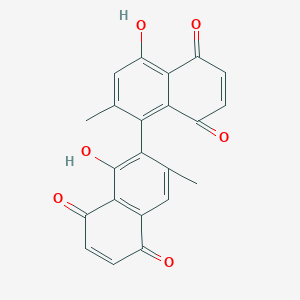
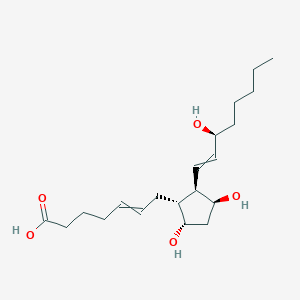
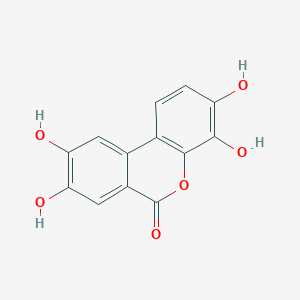

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
